4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride
Description
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride (CAS: 1219957-05-7) is a piperidine-based hydrochloride derivative with a phenoxy substituent bearing nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 2- and 4-positions, respectively. Its molecular formula is C₁₃H₁₆ClF₃N₂O₃, with a molecular weight of 340.73 g/mol . The trifluoromethyl group enhances lipophilicity, while the nitro group may influence electronic properties and reactivity .
Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)8-1-2-11(10(7-8)17(18)19)20-9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAIMRJXSQGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Starting Materials: Halogenated nitro-trifluoromethyl-substituted aromatic compounds and piperidine derivatives.
- Reaction: Piperidine acts as a nucleophile displacing a halogen on the aromatic ring via SNAr mechanism.
- Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with bases like sodium hydride or potassium carbonate to facilitate deprotonation of piperidine.
- Advantages: High regioselectivity and yields.
- Challenges: Requires careful control to avoid elimination side reactions, especially with sensitive piperidine alcohol derivatives.
This method is supported by related synthetic routes for similar compounds where sodium hydride-catalyzed SNAr displacement on halopyridines was employed successfully.
Benzylation and Reduction Sequence (Four-Step Process)
A patented and optimized method for preparing related phenoxy-piperidines (analogous to the target compound) involves:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of N-benzyl (or substituted benzyl) pyridinium salt | Reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halide or substituted benzyl halide at 40–150 °C in solvents such as alcohols, arenes, esters, or ethers | N-benzylated pyridinium salt intermediate |
| 2 | Reduction of pyridinium salt to tetrahydropyridine derivative | Use of reductive agents such as sodium borohydride, potassium borohydride, or catalytic hydrogenation with nickel or palladium catalysts at 0–40 °C in ethers or aromatic solvents | N-benzyl tetrahydropyridine intermediate |
| 3 | Hydrogenation and acid treatment | Reaction with acid (e.g., HCl, trifluoroacetic acid) and hydrogen source at 0–100 °C (preferably 10–40 °C) to convert tetrahydropyridine to piperidinium salt | Piperidinium salt intermediate |
| 4 | Alkali treatment to release free piperidine | Reaction with base (alkali) to yield free 4-[4-(trifluoromethoxy)phenoxy]piperidine | Final piperidine product |
This method reduces production cost, improves yield and purity, and is easier to control compared to older methods.
Mitsunobu Reaction Route
- Reaction: Coupling of N-tertbutyloxycarbonyl-4-hydroxy piperidine with 4-trifluoromethoxyphenol using Mitsunobu conditions.
- Drawbacks: Generates large amounts of triphenylphosphine oxide byproduct requiring chromatographic purification; moderate conversion rates limit industrial scalability.
- Outcome: Direct formation of the phenoxy-piperidine linkage with subsequent acidic deprotection to yield the target compound.
This method is less favored industrially due to purification challenges.
Mesylation Followed by SN2 Substitution
- Procedure: Hydroxyl group of N-Boc-4-hydroxy piperidine is mesylated to form a good leaving group, followed by nucleophilic substitution with 4-trifluoromethoxyphenol under basic conditions.
- Issues: Side elimination reactions of the piperidine alcohol reduce yield and complicate scale-up.
- Use: Mainly for laboratory-scale synthesis due to these limitations.
Reaction Conditions and Optimization
| Step | Parameter | Typical Range | Notes |
|---|---|---|---|
| Benzylation (Step 1) | Temperature | 40–150 °C | Higher temperatures favor reaction but may increase side reactions |
| Reduction (Step 2) | Temperature | 0–40 °C | Lower temperatures preferred to control reduction |
| Acid/Hydrogenation (Step 3) | Temperature | 0–100 °C (preferably 10–40 °C) | Acid choice affects salt formation and stability |
| Alkali Treatment (Step 4) | Temperature | Ambient to moderate heating | Ensures complete conversion to free base |
Solvent choice varies from alcohols, ethers, aromatic hydrocarbons to polar aprotic solvents depending on the step, balancing solubility and reactivity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| SNAr Displacement | Moderate to High | High | Good | Moderate | Moderate | Requires strong base, risk of elimination |
| Benzylation-Reduction Sequence | High | High | Excellent | Low to Moderate | Improved | Industrially preferred, better control |
| Mitsunobu Reaction | Moderate | Moderate | Limited | High | Poor (waste generation) | Difficult purification |
| Mesylation-SN2 | Low to Moderate | Moderate | Limited | Moderate | Moderate | Side reactions limit yield |
Research Findings and Improvements
- The benzylation-reduction sequence method has been demonstrated to improve yields and purity while reducing costs and environmental impact, making it suitable for industrial production of piperidine derivatives with trifluoromethoxy and nitro substituents.
- Optimization of reaction temperatures and solvent systems enhances selectivity and reduces side products.
- Use of catalytic hydrogenation with nickel or palladium catalysts in the reduction step provides cleaner transformations compared to metal borohydrides, though catalyst cost and removal must be managed.
- Avoidance of triphenylphosphine byproducts in Mitsunobu reactions is a key driver for alternative synthetic routes.
Summary Table of Key Preparation Steps for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine Hydrochloride
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution or benzylation | Halogenated nitro-trifluoromethyl aromatic + piperidine or benzyl halide | 40–150 °C, polar solvents | Pyridinium salt or phenoxy-piperidine intermediate |
| 2 | Reduction | Sodium borohydride or catalytic hydrogenation | 0–40 °C | Tetrahydropyridine intermediate |
| 3 | Acid treatment and hydrogenation | Acid (HCl, TFA), hydrogen source | 10–40 °C | Piperidinium salt |
| 4 | Base treatment | Alkali (NaOH, KOH) | Ambient | Free base piperidine |
| 5 | Salt formation | HCl gas or solution | Ambient | Hydrochloride salt of piperidine |
Chemical Reactions Analysis
Types of Reactions
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-Amino-4-(trifluoromethyl)phenoxy]piperidine hydrochloride, while substitution reactions can introduce various functional groups to the phenoxy ring .
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, making it a potential candidate for drug development and other applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Compound 1 : 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (CAS: 1189653-33-5)
- Molecular Formula : C₁₁H₁₄ClFN₂O₃
- Molecular Weight : 276.69 g/mol
- Key Differences: Replaces the trifluoromethyl group with a fluorine atom at the 4-position of the phenoxy ring.
- The fluorine atom may introduce steric and electronic effects distinct from -CF₃ .
Compound 2 : 4-(2,3-Dimethylphenoxy)piperidine Hydrochloride (CAS: 1171504-55-4)
- Molecular Formula: Not explicitly stated, but likely C₁₃H₁₈ClNO.
- Key Differences : Substitutes nitro and -CF₃ groups with methyl (-CH₃) groups at the 2- and 3-positions.
- Implications : Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro and -CF₃ groups. This may reduce chemical reactivity and alter binding affinities in biological systems .
Compound 3 : Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride (CAS: 193357-81-2)
Physicochemical and Pharmacological Properties
Biological Activity
4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClF₃N₂O₃
- CAS Number : 1220016-41-0
- Molecular Weight : 303.7 g/mol
- Hazard Classification : Irritant
The compound features a piperidine ring substituted with a nitro and trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including:
- Carbonic Anhydrase (CA) : Inhibition leads to altered pH regulation in tissues, impacting tumor growth.
- Histone Deacetylases (HDACs) : HDAC inhibition can result in altered gene expression profiles associated with cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects on various cancer cell lines, suggesting a role in cancer therapeutics.
Table 1: Biological Activity Profile
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | |
| HDAC Inhibition | Histone Deacetylases | |
| Cytotoxicity | Various Cancer Cell Lines | |
| Receptor Interaction | Neurotransmitter Receptors |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. It demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different lines, including HeLa and MCF-7 cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Neuropharmacological Studies : Research indicated that the compound modulates neurotransmitter levels in vitro, suggesting potential applications in treating neurodegenerative diseases or mood disorders. It showed promise in enhancing serotonin receptor activity, which is crucial for mood regulation .
- In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent. The study highlighted the need for further exploration into dosage optimization and long-term effects .
Q & A
Q. How can researchers validate computational solubility predictions experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
